Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester
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Overview
Description
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester can be synthesized through a multi-step process. One common method involves the condensation of carbonyl compounds with primary amines to form azomethine intermediates. These intermediates are then reacted with tris(trimethylsilyl) phosphite to yield the corresponding trimethylsilylphosphonic esters. Finally, mild cleavage with methanol-water produces the desired phosphonic acid ester .
Industrial Production Methods
In industrial settings, the synthesis of phosphonic acid esters often involves the use of microwave-assisted techniques to accelerate the reaction rates. For example, the McKenna synthesis utilizes bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol. This method is favored for its convenience, high yields, and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester undergoes various types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution: The compound can participate in substitution reactions, where the ester group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are commonly used for hydrolysis reactions.
Substitution: Reagents such as bromotrimethylsilane (BTMS) are used for silyldealkylation reactions.
Major Products Formed
The major products formed from these reactions include the corresponding phosphonic acids and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester involves its interaction with molecular targets and pathways. The compound’s phosphonic acid functional group allows it to form strong bonds with metal ions and other molecules, making it an effective chelating agent. Additionally, its ability to undergo hydrolysis and substitution reactions enables it to interact with various biological targets, including enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound with similar chemical properties.
Diethyl benzylphosphonate: A related compound with a similar structure but different ester groups.
Phosphonic acid, [ [ (trimethylsilyl)amino]methyl]-, bis (trimethylsilyl) ester: A compound with similar functional groups but different substituents.
Uniqueness
Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form strong bonds with metal ions and other molecules makes it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
192868-43-2 |
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Molecular Formula |
C16H20NO3P |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
N-benzyl-1-dimethoxyphosphoryl-1-phenylmethanamine |
InChI |
InChI=1S/C16H20NO3P/c1-19-21(18,20-2)16(15-11-7-4-8-12-15)17-13-14-9-5-3-6-10-14/h3-12,16-17H,13H2,1-2H3 |
InChI Key |
IEJNNVNNBLGRLL-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=CC=C1)NCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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